3-Dehydroquinic acid

Catalog No.
S602222
CAS No.
10534-44-8
M.F
C7H10O6
M. Wt
190.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Dehydroquinic acid

CAS Number

10534-44-8

Product Name

3-Dehydroquinic acid

IUPAC Name

(1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylic acid

Molecular Formula

C7H10O6

Molecular Weight

190.15 g/mol

InChI

InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/t3-,5+,7-/m1/s1

InChI Key

WVMWZWGZRAXUBK-SYTVJDICSA-N

SMILES

C1C(C(C(=O)CC1(C(=O)O)O)O)O

Synonyms

3-dehydroquinate, 3-dehydroquinic acid

Canonical SMILES

C1C(C(C(=O)CC1(C(=O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H](C(=O)C[C@]1(C(=O)O)O)O)O

Role in the Shikimate Pathway:

3-Dehydroquinic acid (DHQ) is a key intermediate in the shikimate pathway, a metabolic pathway found in plants, bacteria, fungi, and some other organisms. The shikimate pathway is responsible for the biosynthesis of several essential aromatic compounds, including:

  • Amino acids: Tyrosine, phenylalanine, and tryptophan
  • Vitamins: Folic acid (vitamin B9) and vitamin K

DHQ is the first carbocyclic (containing a ring of carbon atoms) intermediate formed in the shikimate pathway. It is synthesized from 3-deoxyarabinoheptulosonate 7-phosphate by the enzyme DHQ synthase. Wikipedia: 3-Dehydroquinic acid:

Research on DHQ synthase:

Due to its crucial role in the shikimate pathway, DHQ synthase has been extensively studied in the context of:

  • Understanding the mechanism of action of the enzyme. This research helps scientists understand how the shikimate pathway is regulated and controlled. Journal of Biological Chemistry: Crystal Structures of Bacillus subtilis 3-Dehydroquinate Synthase in Complex with Substrate and Products: )
  • Developing new herbicides and antibiotics: By inhibiting DHQ synthase, it is possible to disrupt the shikimate pathway and kill certain organisms. This research is ongoing, with the goal of developing new drugs that are more targeted and have fewer side effects. National Institutes of Health: Shikimate Pathway: )

Other areas of research:

In addition to its role in the shikimate pathway, DHQ is also being investigated for its potential role in other areas, such as:

  • Plant defense mechanisms: Some plants appear to accumulate DHQ in response to stress or infection. Researchers are investigating the role of DHQ in these defense mechanisms. Phytochemistry: The shikimate pathway in plants:
  • Bioengineering: Scientists are exploring the possibility of using DHQ as a starting material for the production of valuable bioproducts. Journal of Industrial Microbiology & Biotechnology: Metabolic engineering of the shikimate pathway in microorganisms: )

3-Dehydroquinic acid is a significant organic compound that serves as an intermediate in the shikimate pathway, a critical biosynthetic route for the production of aromatic amino acids in plants, fungi, and bacteria. It is structurally similar to quinic acid, differing only by the oxidation of the hydroxyl group at the C-3 position to a ketone group, resulting in its formula C7H10O6C_7H_{10}O_6 . The compound plays a pivotal role in synthesizing various essential metabolites, including tyrosine, phenylalanine, tryptophan, and certain vitamins such as folate and vitamin K .

DHQ acts as an intermediate metabolite within the shikimate pathway. It does not possess any direct biological activity but plays a vital role in the biosynthesis of essential aromatic compounds. The shikimate pathway operates through a series of enzymatic reactions, and DHQ serves as a key building block that undergoes further modification to yield chorismate []. Chorismate then branches into different pathways for the synthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine), aromatic vitamins (ubiquinone and menaquinone), and other aromatic compounds [].

3-Dehydroquinic acid undergoes several enzymatic transformations within the shikimate pathway. The primary reactions include:

  • Dehydration to 3-Dehydroshikimate: Catalyzed by the enzyme 3-dehydroquinate dehydratase, this reaction involves the removal of a water molecule from 3-dehydroquinic acid .
  • Conversion to Chorismic Acid: Following dehydration, 3-dehydroshikimate is further processed through a series of enzymatic steps to form chorismic acid, which is a precursor for various aromatic compounds .

Additionally, 3-dehydroquinic acid can be converted into pyrroloquinoline quinone through a series of reactions involving beta oxidation and transamination .

Synthesis of 3-dehydroquinic acid can be achieved through various methods:

  • Enzymatic Synthesis: The most common method involves the enzymatic conversion of 3-deoxyarabinoheptulosonate 7-phosphate by the enzyme 3-dehydroquinate synthase .
  • Chemical Synthesis: Chemical approaches may include oxidation reactions starting from quinic acid or other derivatives. These methods typically involve controlled oxidation conditions to selectively convert the hydroxyl group to a ketone .

3-Dehydroquinic acid has several applications:

  • Biochemical Research: It serves as an important intermediate in studies related to the shikimate pathway and metabolic engineering.
  • Pharmaceutical Development: Its derivatives are being explored for potential antimicrobial properties and as precursors for synthesizing bioactive compounds .
  • Agricultural Biotechnology: Understanding its role in plant metabolism can aid in developing crop varieties with enhanced resistance to pathogens or improved nutritional profiles .

Interaction studies involving 3-dehydroquinic acid primarily focus on its role within metabolic pathways. Research indicates that it interacts with various enzymes involved in the shikimate pathway, influencing their activity and stability. For instance, studies on 3-dehydroquinate dehydratase have shown that its activity can be modulated by different substrates and environmental conditions . Additionally, investigations into its antimicrobial properties suggest interactions with bacterial metabolic processes that could lead to growth inhibition.

Several compounds share structural or functional similarities with 3-dehydroquinic acid. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Quinic AcidStructural isomerContains a hydroxyl group at C-3 instead of a ketone.
Shikimic AcidPrecursorPlays a central role in the shikimate pathway; derived from 3-dehydroquinic acid.
3-Dehydroshikimic AcidDirect productFormed from dehydration of 3-dehydroquinic acid; involved in further metabolism.
Chorismic AcidEnd productFinal product of the shikimate pathway; precursor for aromatic amino acids.

The uniqueness of 3-dehydroquinic acid lies in its specific oxidation state at C-3, which distinguishes it from its isomers and derivatives while maintaining its essential role within the biochemical pathways leading to vital metabolites .

Physical Description

Solid

XLogP3

-2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

190.04773803 g/mol

Monoisotopic Mass

190.04773803 g/mol

Heavy Atom Count

13

UNII

Q8HL497GUU

Wikipedia

3-Dehydroquinic_acid

Dates

Modify: 2024-04-14

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